Cas no 6763-93-5 (1H-Azepine-1-propanoicacid, hexahydro-, ethyl ester)

1H-Azepine-1-propanoicacid, hexahydro-, ethyl ester structure
6763-93-5 structure
Nome del prodotto:1H-Azepine-1-propanoicacid, hexahydro-, ethyl ester
Numero CAS:6763-93-5
MF:C11H21NO2
MW:199.28994345665
MDL:MFCD00014117
CID:506413
PubChem ID:81233

1H-Azepine-1-propanoicacid, hexahydro-, ethyl ester Proprietà chimiche e fisiche

Nomi e identificatori

    • 1H-Azepine-1-propanoicacid, hexahydro-, ethyl ester
    • ethyl 3-(azepan-1-yl)propanoate
    • 3-hexahydroazepin-1-yl-propionic acid ethyl ester
    • 3-Hexahydroazepin-1-yl-propionsaeure-aethylester
    • AC1L30W3
    • AC1Q658D
    • CTK5C6465
    • ethyl 3-azaperhydroepinylpropanoate
    • ethyl hexahydro-1H-azepine-1-propionate
    • NCIOpen2_000356
    • NSC73497
    • EINECS 229-821-4
    • FT-0613781
    • SCHEMBL10256974
    • Ethyl hexahydro-1H-azepine-1-propanoate
    • 6763-93-5
    • MFCD00014117
    • Ethyl 3-hexamethyleneiminopropionate
    • NSC 73497
    • NSC-73497
    • AKOS008960280
    • NS00036144
    • PMJXFMISXSNVBR-UHFFFAOYSA-N
    • DTXSID40217953
    • MDL: MFCD00014117
    • Inchi: InChI=1S/C11H21NO2/c1-2-14-11(13)7-10-12-8-5-3-4-6-9-12/h2-10H2,1H3
    • Chiave InChI: PMJXFMISXSNVBR-UHFFFAOYSA-N
    • Sorrisi: CCOC(=O)CCN1CCCCCC1

Proprietà calcolate

  • Massa esatta: 199.15733
  • Massa monoisotopica: 199.157
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 5
  • Complessità: 163
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • XLogP3: 1.7
  • Superficie polare topologica: 29.5

Proprietà sperimentali

  • Colore/forma: Non determinato
  • Densità: 0.9600
  • Punto di ebollizione: 125-128°C/11mmHg
  • Punto di infiammabilità: 98.2°C
  • Indice di rifrazione: 1.4617 (estimate)
  • PSA: 29.54
  • LogP: 1.75350
  • Solubilità: Non determinato

1H-Azepine-1-propanoicacid, hexahydro-, ethyl ester Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
abcr
AB420562-10g
Ethyl 3-(azepan-1-yl)propanoate; .
6763-93-5
10g
€935.60 2025-02-20
abcr
AB420562-25g
Ethyl 3-(azepan-1-yl)propanoate; .
6763-93-5
25g
€1361.60 2025-02-20
abcr
AB420562-1g
Ethyl 3-(azepan-1-yl)propanoate; .
6763-93-5
1g
€467.00 2025-02-20
A2B Chem LLC
AC68131-25g
1H-Azepine-1-propanoicacid, hexahydro-, ethyl ester
6763-93-5 95+%
25g
$2248.00 2024-04-19
A2B Chem LLC
AC68131-1g
1H-Azepine-1-propanoicacid, hexahydro-, ethyl ester
6763-93-5 95+%
1g
$830.00 2024-04-19
A2B Chem LLC
AC68131-2g
1H-Azepine-1-propanoicacid, hexahydro-, ethyl ester
6763-93-5 95+%
2g
$1067.00 2024-04-19
abcr
AB420562-25 g
Ethyl 3-(azepan-1-yl)propanoate
6763-93-5
25 g
€1,361.60 2023-07-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1195575-2g
Ethyl 3-(azepan-1-yl)propanoate
6763-93-5 98%
2g
¥4303.00 2024-05-04
A2B Chem LLC
AC68131-10g
1H-Azepine-1-propanoicacid, hexahydro-, ethyl ester
6763-93-5 95+%
10g
$1573.00 2024-04-19
A2B Chem LLC
AC68131-50g
1H-Azepine-1-propanoicacid, hexahydro-, ethyl ester
6763-93-5 95+%
50g
$3463.00 2024-04-19

1H-Azepine-1-propanoicacid, hexahydro-, ethyl ester Letteratura correlata

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Amadis Chemical Company Limited
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